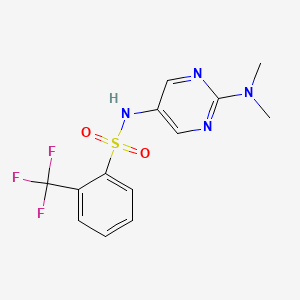

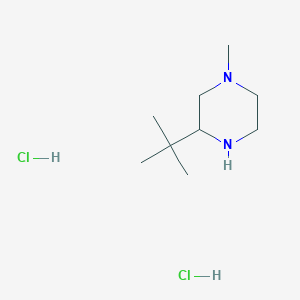

N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide, commonly referred to as TAK-659, is a small molecule inhibitor that has been shown to be effective in treating various types of cancer. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of cancer.

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

One study demonstrated the efficient catalysis by 4-(N,N-Dimethylamino)pyridine (DMAP) in synthesizing novel pyrrolo[2,3-d]pyrimidine derivatives that incorporate an aromatic sulfonamide moiety. This research highlighted the effectiveness of DMAP as a catalyst under solvent-free conditions compared to other systems, providing insights into the synthesis of complex molecules with potential biological activities (Khashi, Davoodnia, & Chamani, 2014).

Spectroscopic and Structural Investigations

Another study focused on the spectroscopic and molecular structure investigation of sulfamethazine Schiff-base, emphasizing the comprehensive theoretical and experimental structural studies. This work involved elemental analysis, FTIR, NMR, UV-Vis, and MS techniques, alongside DFT/B3LYP and HF methods, to understand the stability and electronic structures of the molecule. The research contributed to correlating biological activity with quantum descriptors, offering a deeper understanding of the molecular properties of sulfonamide derivatives (Mansour & Ghani, 2013).

Antibacterial Activity and Molecular Docking

Research on the selective coordination ability of a sulfamethazine Schiff-base ligand towards copper(II) combined experimental and theoretical studies to explore the molecular structures and spectral characteristics. This study also investigated the antibacterial activity and proposed structural-activity relationships, indicating a significant decrease in activity upon coordination with copper(II) compared to the free ligand (Mansour, 2014).

Synthesis and Antifungal Activity

The synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety was explored for their potential antifungal activity. This research highlighted the preparation of these compounds and their promising results against Gram-positive and Gram-negative bacteria and fungi, showcasing the chemical's utility in developing new antimicrobial agents (Hassan et al., 2009).

Antimicrobial and Antitumor Activity

A study on the synthesis and biological evaluation of thiourea derivatives bearing a benzenesulfonamide moiety examined their activity against Mycobacterium tuberculosis. This research highlighted the structure-activity relationship and molecular docking, underscoring the potential of these compounds in antimycobacterial therapy (Ghorab et al., 2017).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O2S/c1-20(2)12-17-7-9(8-18-12)19-23(21,22)11-6-4-3-5-10(11)13(14,15)16/h3-8,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWNMFXXTGGRFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2822992.png)

![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2822998.png)

![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822999.png)

![4-[(4-Isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2823001.png)

![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2823003.png)